ethyl 1-[2-(2-chlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 1-[2-(2-chlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of ethyl 1-[2-(2-chlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves several steps. One common method is the Fischer indole synthesis, which typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound would involve the appropriate selection of starting materials and reaction conditions to introduce the 2-chlorophenoxyethyl and ethyl ester groups at the desired positions on the indole ring.
Chemical Reactions Analysis
Ethyl 1-[2-(2-chlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 1-[2-(2-chlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(2-chlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Ethyl 1-[2-(2-chlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker in medical diagnostics.
This compound’s unique structure, particularly the presence of the 2-chlorophenoxyethyl group, distinguishes it from other indole derivatives and contributes to its specific biological activities and applications.
Properties
IUPAC Name |
ethyl 1-[2-(2-chlorophenoxy)ethyl]-5-hydroxy-2-methylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-3-25-20(24)19-13(2)22(17-9-8-14(23)12-15(17)19)10-11-26-18-7-5-4-6-16(18)21/h4-9,12,23H,3,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIPQNHZBSDIPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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